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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B1663836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and

protocols for utilizing (Z)-MDL 105519, a potent and selective antagonist of the glycine binding

site on the N-methyl-D-aspartate (NMDA) receptor. This document is intended to guide

researchers in pharmacology, neuroscience, and drug development in the effective use of this

compound for in vitro and in vivo studies.

Introduction to (Z)-MDL 105519
(Z)-MDL 105519, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-

carboxylic acid, is a highly selective and potent antagonist for the glycine co-agonist site on the

NMDA receptor.[1][2] Unlike competitive NMDA antagonists or channel blockers, which can be

associated with significant psychotomimetic side effects, glycine site antagonists like (Z)-MDL
105519 offer a potentially more favorable therapeutic profile.[1][3] Its mechanism of action

involves non-competitive inhibition of NMDA receptor activation, which can be overcome by the

co-agonist D-serine.[4] This compound has been investigated for its therapeutic potential in a

range of neurological and psychiatric disorders, including stroke, psychosis, and pain.

Mechanism of Action: Glycine Site Antagonism
The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the

binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. (Z)-MDL
105519 specifically targets the glycine binding site on the GluN1 subunit of the NMDA receptor,
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thereby preventing the conformational changes necessary for channel opening and subsequent

calcium influx. This targeted antagonism modulates neuronal excitability and has

neuroprotective potential in conditions associated with excessive NMDA receptor activation.
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Caption: NMDA Receptor Signaling and (Z)-MDL 105519 Inhibition.

Quantitative Data Summary
The following tables summarize key quantitative data for (Z)-MDL 105519 from various

preclinical studies.

Table 1: In Vitro Binding Affinity
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Parameter Species
Tissue/Cell
Line

Radioligand Value Reference

Ki Rat
Brain

Membranes
[³H]glycine 10.9 nM

Kd Rat
Brain

Membranes

[³H]MDL

105519
3.77 nM

Bmax Rat
Brain

Membranes

[³H]MDL

105519

12.1 pmol/mg

protein

Kd Pig
Cortical Brain

Membranes

[³H]MDL

105519

3.73 ± 0.43

nM

Bmax Pig
Cortical Brain

Membranes

[³H]MDL

105519

3030 ± 330

fmol/mg

protein

Kd

CHO-K1 cells

(expressing

rat NR1a)

Homomeric

NR1a

Receptors

[³H]MDL

105519
1.8 nM

Bmax

CHO-K1 cells

(expressing

rat NR1a)

Homomeric

NR1a

Receptors

[³H]MDL

105519

370 fmol/mg

protein

Table 2: In Vitro Functional Activity

Assay Preparation Agonist IC50 Reference

NMDA-induced

current

Cultured

Hippocampal

Neurons

NMDA (200 µM)

+ Glycine (1 µM)

0.14 - 13.8 µM

(for a series of

related

compounds)

Table 3: In Vivo Activity
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Model Species Endpoint
Route of
Administrat
ion

Effective
Dose

Reference

Harmaline-

induced

cGMP

elevation

Mouse

Inhibition of

cerebellar

cGMP

Intraperitonea

l
8 - 128 mg/kg

Seizure

Models

(various)

Mouse/Rat
Anticonvulsa

nt activity
Intravenous Not specified

Separation-

induced

vocalization

Rat
Anxiolytic

activity
Intravenous

Not specified

(lower doses)

Rotarod

performance
Rat

Motor

impairment
Intravenous

Not specified

(higher

doses)

Global

Cerebral

Ischemia

Gerbil
Neuroprotecti

on

Intraperitonea

l

40 mg/kg (for

a similar

compound,

GV 150526A)

Focal

Ischemic

Stroke

Rat

Reduction of

stroke

volume

Not specified

Not specified

(for a similar

compound,

ZD9379)

Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of (Z)-MDL 105519 to the glycine site

of the NMDA receptor.
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Radioligand Binding Assay Workflow

1. Prepare Brain Membranes
(e.g., from rat cortex)

2. Incubate Membranes with
[³H]MDL 105519 and varying
concentrations of unlabeled

(Z)-MDL 105519

3. Separate Bound and Free Ligand
(e.g., filtration or centrifugation)

4. Quantify Radioactivity
(Scintillation Counting)

5. Data Analysis
(e.g., Scatchard plot, non-linear

regression to determine Kd and Bmax)

Click to download full resolution via product page

Caption: Workflow for Radioligand Binding Assay.

Protocol:

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-

HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris.

Pellet the membranes by high-speed centrifugation and wash them multiple times to remove

endogenous ligands.
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Binding Assay: In a final volume of 1 mL, incubate the prepared membranes with a fixed

concentration of [³H]MDL 105519 (e.g., 1-5 nM) and a range of concentrations of unlabeled

(Z)-MDL 105519.

Incubation: Incubate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to

reach equilibrium.

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand. Wash the filters with ice-cold buffer to reduce non-specific binding.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Determine non-specific binding in the presence of a high concentration of an

unlabeled ligand (e.g., 1 mM glycine). Calculate specific binding by subtracting non-specific

from total binding. Analyze the data using non-linear regression to determine the dissociation

constant (Kd) and the maximum number of binding sites (Bmax).

In Vitro Electrophysiology: Patch-Clamp Recording
This protocol assesses the functional antagonism of NMDA receptor-mediated currents by (Z)-
MDL 105519 in cultured neurons.

Protocol:

Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rodents.

Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to record ion currents from

individual neurons.

Solution Application: Perfuse the neurons with an external solution containing NMDA (e.g.,

200 µM) and a co-agonist like glycine (e.g., 1 µM) to evoke inward currents.

Drug Application: Apply varying concentrations of (Z)-MDL 105519 to the perfusion solution

and measure the inhibition of the NMDA-evoked current.

Data Analysis: Plot the concentration-response curve for (Z)-MDL 105519 and calculate the

IC50 value, which represents the concentration of the antagonist that inhibits 50% of the
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maximal NMDA-induced current. The antagonism should be surmountable by increasing the

concentration of glycine.

In Vivo Model of Stroke: Middle Cerebral Artery
Occlusion (MCAO)
This protocol evaluates the neuroprotective effects of (Z)-MDL 105519 in a rodent model of

ischemic stroke.

In Vivo Stroke Model Workflow

1. Acclimatize Animals

2. Induce Focal Cerebral Ischemia
(e.g., MCAO surgery)

3. Administer (Z)-MDL 105519
or Vehicle (Control)

4. Assess Neurological Deficits
(e.g., at 24h, 48h post-MCAO)

5. Measure Infarct Volume
(e.g., TTC staining or MRI)

Click to download full resolution via product page

Caption: Workflow for an In Vivo Stroke Model.

Protocol:
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Animal Model: Use adult male rats or mice.

Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery

(MCA) using the intraluminal filament technique.

Drug Administration: Administer (Z)-MDL 105519 or a vehicle control at a predetermined time

point before, during, or after the ischemic insult. The route of administration can be

intravenous or intraperitoneal.

Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO

using a standardized scoring system.

Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-

MCAO), euthanize the animals and remove the brains. Slice the brains and stain with 2,3,5-

triphenyltetrazolium chloride (TTC) to visualize the infarct area. Alternatively, magnetic

resonance imaging (MRI) can be used to assess lesion volume in vivo.

Data Analysis: Compare the infarct volumes and neurological scores between the (Z)-MDL
105519-treated and vehicle-treated groups to determine the neuroprotective efficacy.

In Vivo Model of Psychosis: PCP-Induced Hyperactivity
This protocol assesses the potential antipsychotic-like effects of (Z)-MDL 105519 by measuring

its ability to reverse phencyclidine (PCP)-induced behavioral changes in rodents. The NMDA

receptor hypofunction hypothesis of schizophrenia suggests that NMDA antagonists like PCP

can induce psychosis-like symptoms.

Protocol:

Animal Model: Use adult male mice or rats.

Behavioral Apparatus: Use an open-field arena equipped with automated activity monitoring

systems.

Habituation: Allow the animals to habituate to the testing environment.

Drug Administration: Administer (Z)-MDL 105519 or vehicle, followed by a psychotomimetic

dose of PCP.
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Behavioral Assessment: Record locomotor activity (e.g., distance traveled, rearing

frequency) for a defined period after PCP administration.

Data Analysis: Compare the locomotor activity between the different treatment groups. A

reduction in PCP-induced hyperactivity by (Z)-MDL 105519 would suggest potential

antipsychotic-like properties.

In Vivo Model of Neuropathic Pain
This protocol is designed to evaluate the analgesic effects of (Z)-MDL 105519 in a rodent

model of neuropathic pain. NMDA receptor antagonists are known to be effective in models of

chronic pain.

Protocol:

Animal Model: Induce neuropathic pain in rats or mice using models such as chronic

constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL).

Baseline Assessment: Before and after surgery, measure baseline pain responses using

tests for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g.,

Hargreaves' test).

Drug Administration: Once the neuropathic pain phenotype is established, administer (Z)-
MDL 105519 or vehicle.

Pain Assessment: Measure pain responses at different time points after drug administration.

Data Analysis: Compare the withdrawal thresholds or latencies between the (Z)-MDL
105519-treated and vehicle-treated groups to determine the analgesic efficacy.

Concluding Remarks
(Z)-MDL 105519 is a valuable research tool for investigating the role of the glycine site of the

NMDA receptor in various physiological and pathological processes. The protocols outlined in

these application notes provide a framework for conducting robust in vitro and in vivo studies.

Researchers should optimize these protocols based on their specific experimental conditions

and objectives. The favorable preclinical profile of glycine site antagonists like (Z)-MDL 105519
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continues to make them an interesting class of compounds for the development of novel

therapeutics for neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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